2-Bromo-4-chloro-m-xylene
Overview
Description
2-Bromo-4-chloro-m-xylene is an aromatic compound that contains a benzene ring linked with two methyl groups, a bromine atom, and a chlorine atom .
Synthesis Analysis
The synthesis of polysubstituted benzenes like 2-Bromo-4-chloro-m-xylene often involves multistep processes. The order in which reactions are carried out is often critical to the success of the overall scheme . The introduction of a new substituent is strongly affected by the directing effects of other substituents .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-m-xylene can be analyzed using various spectroscopic techniques and computational methods .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-4-chloro-m-xylene can be complex. The reactions are often influenced by the presence of the bromine and chlorine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-4-chloro-m-xylene can be determined using various experimental and computational methods .Scientific Research Applications
Protonation and Cation Formation : 2-Bromo-4-chloro-m-xylene has been observed to form stable benzenium ions in HF-SbF5, contributing to the understanding of protonation mechanisms in halogen-containing benzenes (Brouwer, 2010).
Catalytic Bromination : This compound is involved in catalytic bromination processes, particularly in the liquid phase bromination of aromatic compounds using zeolite catalysts (Singh, Mirajkar, & Sharma, 1999).
Oxidative Transformations : It undergoes oxidative transformations, such as the oxidation to 2-Bromo-3-methylbenzoic Acid or 2-Bromoisophthalic Acid, which are significant in organic synthesis (Miyano, Fukushima, Inagawa, & Hashimoto, 1986).
Cycloaddition Reactions : The compound is utilized in cycloaddition reactions, as evidenced by its involvement in the formation of complex cyclobutane derivatives (Toda, Motomura, & Oshima, 1974).
Kinetics of Oxidative Ammonolysis : Research on the kinetics of oxidative ammonolysis of bromo-xylene derivatives, including 2-Bromo-4-chloro-m-xylene, offers insights into the synthesis of phthalonitrile compounds (Bagirzade & Tagiev, 2014).
Halogenation with N-halosuccinimides : This chemical is used in biphasic electrophilic halogenation reactions catalyzed by acids, which is significant in organic chemistry (Goldberg & Alper, 1993).
Vibrational and Spectroscopic Analysis : Studies involving the vibrational and spectroscopic properties of halogen-substituted xylenes, including 2-Bromo-4-chloro-m-xylene, provide insights into their chemical reactivity and stability (Bisong et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-1-chloro-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGOCCALRWSID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290352 | |
Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-m-xylene | |
CAS RN |
1208077-17-1 | |
Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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